molecular formula C12H14ClNO B2713254 3-chloro-N-cyclopentylbenzamide CAS No. 349128-33-2

3-chloro-N-cyclopentylbenzamide

Cat. No. B2713254
M. Wt: 223.7
InChI Key: MHUFSDHPLBNCLY-UHFFFAOYSA-N
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Patent
US08975288B2

Procedure details

Employing 0.16 g (1.9 mmol) of cyclopentylamine and 0.51 g, (2.9 mmol) of 3-chloro-benzoyl chloride in the procedure described above and elution with CHCl3/MeOH/Et3N (9.8:0.1:0.1) gave white crystals in 92% yield).
Quantity
0.16 g
Type
reactant
Reaction Step One
Quantity
2.9 mmol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([NH2:6])[CH2:5][CH2:4][CH2:3][CH2:2]1.[Cl:7][C:8]1[CH:9]=[C:10]([CH:14]=[CH:15][CH:16]=1)[C:11](Cl)=[O:12]>>[Cl:7][C:8]1[CH:9]=[C:10]([CH:14]=[CH:15][CH:16]=1)[C:11]([NH:6][CH:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1)=[O:12]

Inputs

Step One
Name
Quantity
0.16 g
Type
reactant
Smiles
C1(CCCC1)N
Step Two
Name
Quantity
2.9 mmol
Type
reactant
Smiles
ClC=1C=C(C(=O)Cl)C=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
elution with CHCl3/MeOH/Et3N (9.8:0.1:0.1)
CUSTOM
Type
CUSTOM
Details
gave white crystals in 92% yield)

Outcomes

Product
Name
Type
Smiles
ClC=1C=C(C(=O)NC2CCCC2)C=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.